8-Hydroxypinoresinol
8-Hydroxypinoresinol
8-Hydroxypinoresinol belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. 8-Hydroxypinoresinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 8-hydroxypinoresinol is primarily located in the cytoplasm. Outside of the human body, 8-hydroxypinoresinol can be found in olive and pomes. This makes 8-hydroxypinoresinol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
81426-17-7
VCID:
VC21220454
InChI:
InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1
SMILES:
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O
Molecular Formula:
C20H22O7
Molecular Weight:
374.4 g/mol
8-Hydroxypinoresinol
CAS No.: 81426-17-7
Cat. No.: VC21220454
Molecular Formula: C20H22O7
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 8-Hydroxypinoresinol belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. 8-Hydroxypinoresinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 8-hydroxypinoresinol is primarily located in the cytoplasm. Outside of the human body, 8-hydroxypinoresinol can be found in olive and pomes. This makes 8-hydroxypinoresinol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 81426-17-7 |
| Molecular Formula | C20H22O7 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
| Standard InChI | InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1 |
| Standard InChI Key | CICMVLOHBZPXIT-WNISUXOKSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O |
| SMILES | COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O |
| Appearance | Powder |
| Melting Point | 183-185°C |
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